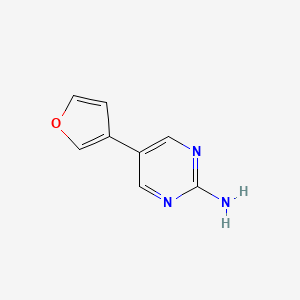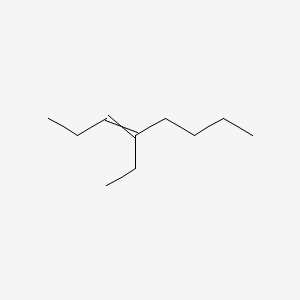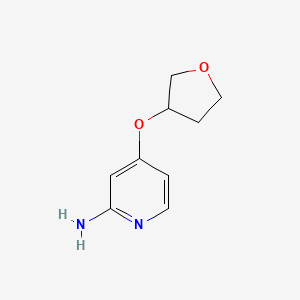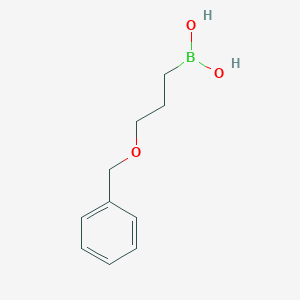
(4-(2,3-Dihydroindol-1-ylmethyl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2,3-Dihydroindol-1-ylmethyl)phenyl)methanol is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
准备方法
The synthesis of (4-(2,3-Dihydroindol-1-ylmethyl)phenyl)methanol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound.
化学反应分析
(4-(2,3-Dihydroindol-1-ylmethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(4-(2,3-Dihydroindol-1-ylmethyl)phenyl)methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: The compound’s indole moiety is crucial for studying various biological processes and interactions.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of (4-(2,3-Dihydroindol-1-ylmethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological activities. The exact pathways depend on the specific application and target.
相似化合物的比较
(4-(2,3-Dihydroindol-1-ylmethyl)phenyl)methanol can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
属性
分子式 |
C16H17NO |
|---|---|
分子量 |
239.31 g/mol |
IUPAC 名称 |
[4-(2,3-dihydroindol-1-ylmethyl)phenyl]methanol |
InChI |
InChI=1S/C16H17NO/c18-12-14-7-5-13(6-8-14)11-17-10-9-15-3-1-2-4-16(15)17/h1-8,18H,9-12H2 |
InChI 键 |
CULCIWJPQQGMAU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


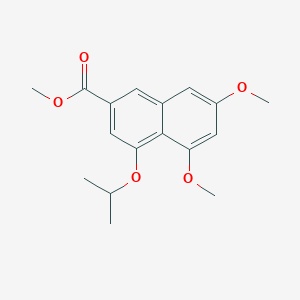
![tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13933920.png)
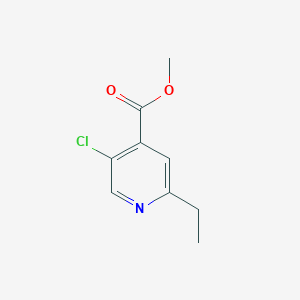
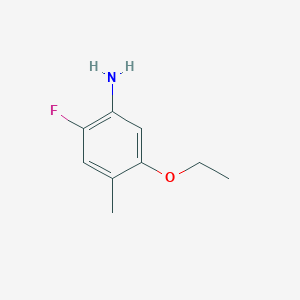
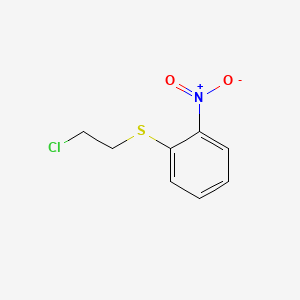
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-ylmethyl)-benzo[1,3]dioxole](/img/structure/B13933947.png)
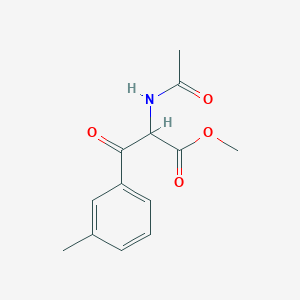
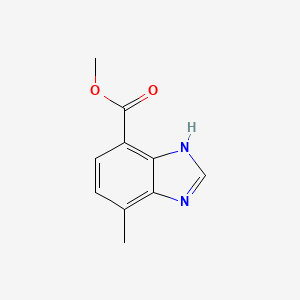
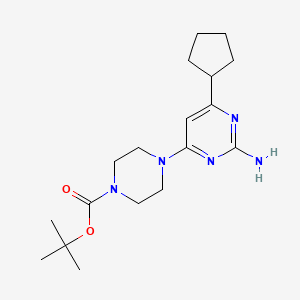
![2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13933976.png)
